molecular formula C20H24O8S B1205971 Podolactone C CAS No. 35467-31-3

Podolactone C

Cat. No. B1205971
CAS RN: 35467-31-3
M. Wt: 424.5 g/mol
InChI Key: SZWRHPLVENMBBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Podolactone C is a natural product found in Podocarpus, Podocarpus neriifolius, and Podocarpus macrophyllus with data available.

Scientific Research Applications

  • Natural Herbicide Models : Podolactones, including Podolactone C, have been studied for their potential use as natural herbicide models. Research has shown that these compounds can significantly inhibit the germination and growth of both dicot and monocot species, suggesting their use as potential natural herbicide models (Macias et al., 2000).

  • Anti-Inflammatory Effects : Studies have identified the anti-inflammatory properties of podolactones. In particular, certain podolactone derivatives have been found to significantly inhibit nitric oxide production in stimulated macrophages, indicating their potential as anti-inflammatory agents (Feng et al., 2018).

  • Cytotoxic and Antimicrobial Activity : Podolactone-related compounds, including Podolactone C, have been shown to possess cytotoxic and antimicrobial activities. The structural requirements for these activities have been studied, suggesting their potential in medical applications (Barrero et al., 2002).

  • Plant Growth Regulation : Podolactones have been observed to regulate plant growth and influence physiological effects in plants. This includes the inhibition of growth induced by various plant hormones, suggesting their role in plant growth regulation (Sasse et al., 1984).

  • Biologically Active Norditerpenoids : Podolactones are part of a group of biologically active norditerpenoids that present a wide range of biological activities, including antitumor, anti-inflammatory, fungicide, insecticidal, and plant growth regulatory activities. This diverse range of biological properties has been extensively analyzed, providing insights into their potential applications (Barrero et al., 2003).

  • Anticancer Activities : Some podolactones, including derivatives of Podolactone C, have shown potent anticancer activities against different cancer cell lines and tumor models. The mechanisms behind their anticancer activity have been explored, revealing their potential in cancer therapy (Bailly, 2020).

  • Insect Control : Podolactones have also been evaluated for their effects on the development of houseflies, with certain compounds showing the ability to suppress development at low concentrations. This suggests their potential use in insect control (Singh et al., 1973).

properties

CAS RN

35467-31-3

Product Name

Podolactone C

Molecular Formula

C20H24O8S

Molecular Weight

424.5 g/mol

IUPAC Name

5-(2-hydroxy-1-methylsulfinylpropan-2-yl)-10,15-dimethyl-3,6,13,17-tetraoxahexacyclo[8.7.1.02,4.04,9.012,14.015,18]octadec-8-ene-7,16-dione

InChI

InChI=1S/C20H24O8S/c1-17-6-8-13(25-8)19(3)12(17)11(27-16(19)22)14-20(28-14)9(17)5-10(21)26-15(20)18(2,23)7-29(4)24/h5,8,11-15,23H,6-7H2,1-4H3

InChI Key

SZWRHPLVENMBBZ-UHFFFAOYSA-N

SMILES

CC12CC3C(O3)C4(C1C(C5C6(C2=CC(=O)OC6C(C)(CS(=O)C)O)O5)OC4=O)C

Canonical SMILES

CC12CC3C(O3)C4(C1C(C5C6(C2=CC(=O)OC6C(C)(CS(=O)C)O)O5)OC4=O)C

synonyms

podolactone C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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